molecular formula C16H22F2N2O2 B12979807 tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12979807
M. Wt: 312.35 g/mol
InChI Key: CXNPLVGBWOIRKA-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and two fluorine atoms on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the quinoline ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Alkylated or acylated quinoline derivatives

Scientific Research Applications

tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the difluoro groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(1-aminoethyl)-4,4-difluoroquinoline-1-carboxylate
  • tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 6-(1-aminoethyl)-4,4-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of two fluorine atoms on the quinoline ring, which enhances its chemical stability and biological activity compared to similar compounds. The difluoro substitution also improves its lipophilicity, making it more effective in crossing biological membranes .

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl 6-(1-aminoethyl)-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-10(19)11-5-6-13-12(9-11)16(17,18)7-8-20(13)14(21)22-15(2,3)4/h5-6,9-10H,7-8,19H2,1-4H3

InChI Key

CXNPLVGBWOIRKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CCC2(F)F)C(=O)OC(C)(C)C)N

Origin of Product

United States

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